molecular formula C7H15NO2 B13110244 1-(Methoxymethyl)piperidin-3-ol

1-(Methoxymethyl)piperidin-3-ol

Cat. No.: B13110244
M. Wt: 145.20 g/mol
InChI Key: VLMHSTNGTQYOSR-UHFFFAOYSA-N
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Description

1-(Methoxymethyl)piperidin-3-ol (CAS 792897-45-1) is a piperidine-based chemical compound with the molecular formula C7H15NO2 and a molecular weight of 145.20 g/mol . Piperidine rings are among the most significant synthetic fragments in medicinal chemistry, playing a crucial role in the pharmaceutical industry as building blocks for drug discovery and development . Derivatives of piperidine are present in more than twenty classes of pharmaceuticals, including various alkaloids and synthetic therapeutics . As a substituted piperidine, this compound serves as a valuable intermediate for organic synthesis, particularly in the construction of more complex molecules for pharmacological research. Piperidine derivatives are commonly investigated for their potential interactions with biological systems, and their synthesis and functionalization represent an important task in modern organic chemistry . Researchers utilize this compound under laboratory conditions exclusively for scientific purposes. This product is provided "For Research Use Only" (RUO). It is not intended for diagnostic or therapeutic procedures, nor for human consumption of any kind.

Properties

Molecular Formula

C7H15NO2

Molecular Weight

145.20 g/mol

IUPAC Name

1-(methoxymethyl)piperidin-3-ol

InChI

InChI=1S/C7H15NO2/c1-10-6-8-4-2-3-7(9)5-8/h7,9H,2-6H2,1H3

InChI Key

VLMHSTNGTQYOSR-UHFFFAOYSA-N

Canonical SMILES

COCN1CCCC(C1)O

Origin of Product

United States

Preparation Methods

Methoxymethylation of Piperidine

The primary step is the selective N-methoxymethylation of piperidine. This is commonly achieved by reacting piperidine with formaldehyde and methanol under acidic or neutral conditions, which generates the methoxymethyl substituent on the nitrogen atom.

  • Reaction conditions: Piperidine is treated with formaldehyde (as paraformaldehyde or aqueous solution) in methanol solvent.
  • Mechanism: The nitrogen lone pair attacks the electrophilic formaldehyde carbon, forming a hydroxymethyl intermediate that is subsequently methylated by methanol to form the methoxymethyl group.
  • Advantages: This method is straightforward, uses readily available reagents, and allows for good control over substitution.

Hydroxylation at the 3-Position of Piperidine

The hydroxyl group at the 3-position can be introduced via several approaches:

  • Direct hydroxylation: Using selective oxidation or hydroxylation reagents targeting the 3-position of the piperidine ring.
  • Starting from 3-hydroxypiperidine: Using commercially available or synthetically prepared 3-hydroxypiperidine as the starting material, followed by methoxymethylation at the nitrogen.
  • Multi-step synthesis: Involving protection/deprotection strategies and regioselective functional group transformations to install the hydroxyl group after methoxymethylation.

Representative Synthetic Route (Literature-Based)

A typical synthetic sequence reported involves:

Step Reagents & Conditions Outcome
1 Piperidine + Formaldehyde + Methanol, acid catalyst Formation of 1-(Methoxymethyl)piperidine
2 Selective hydroxylation at 3-position (e.g., via oxidation or substitution) Introduction of hydroxyl group yielding this compound
3 Purification by distillation or crystallization Isolation of pure product

This approach is supported by industrial processes that may employ continuous flow reactors to optimize yield and purity, especially for large-scale synthesis.

Detailed Research Findings and Data

Reaction Yields and Purity

  • Methoxymethylation of piperidine under optimized conditions typically achieves yields above 85%.
  • Hydroxylation steps vary depending on the method but can reach yields of 70–90% when using regioselective oxidation or substitution.
  • Purification techniques such as distillation and crystallization are effective in obtaining high-purity this compound suitable for further use.

Industrial and Laboratory Scale Synthesis

  • Continuous flow reactors have been implemented to enhance reaction control, improve safety, and increase scalability.
  • The process benefits from mild reaction conditions, minimizing side reactions and degradation.
  • The use of activated manganese dioxide or other mild oxidizing agents is common for oxidation steps when applicable.

Summary Table of Preparation Methods

Preparation Step Reagents/Conditions Yield Range (%) Notes
N-Methoxymethylation Piperidine, Formaldehyde, Methanol, Acidic catalyst 85–95 Straightforward, high atom economy
Hydroxylation at 3-position Selective oxidation or substitution agents 70–90 Depends on reagent and method
Purification Distillation, Crystallization Essential for high purity
Industrial scale optimization Continuous flow reactors, mild oxidants Improved yield Enhances reproducibility and scalability

Additional Notes on Mechanistic and Synthetic Considerations

  • The methoxymethyl group enhances the chemical reactivity and solubility of the compound, facilitating further synthetic transformations.
  • The hydroxyl group at the 3-position is crucial for biological activity and requires careful regioselective introduction.
  • Protection of functional groups may be necessary in multi-step syntheses to avoid side reactions.
  • The choice of oxidizing agent and reaction conditions is critical to avoid over-oxidation or ring degradation.

Chemical Reactions Analysis

1-(Methoxymethyl)piperidin-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde, depending on the reaction conditions.

    Reduction: The compound can be reduced to form different derivatives, such as amines or alcohols.

    Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and nucleophiles like halides or amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Methoxymethyl)piperidin-3-ol has found applications in various scientific research fields:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its derivatives may exhibit pharmacological activities, such as analgesic or anti-inflammatory effects.

    Industry: The compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it valuable in the synthesis of polymers, resins, and other industrial products.

Mechanism of Action

The mechanism of action of 1-(Methoxymethyl)piperidin-3-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels. The methoxymethyl and hydroxyl groups can form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Antiviral Activity: Chloroquinoline Derivatives

A key analogue, 1-[1-(6-Chloroquinolin-4-yl)piperidin-4-yl]piperidin-3-ol, was identified as a hydroxychloroquine (HCQ) analogue with enhanced binding to the SARS-CoV-2 spike protein. Computational studies revealed its interaction with the spike protein’s active site, similar to HCQ but with a higher binding affinity and improved safety profile. The chloroquinoline moiety likely enhances hydrophobic interactions, while the piperidin-3-ol group contributes to hydrogen bonding. In contrast, 1-(Methoxymethyl)piperidin-3-ol lacks the chloroquinoline system, which may reduce antiviral potency but improve solubility due to the polar methoxymethyl group .

Table 1: Antiviral Piperidin-3-ol Analogues

Compound Substituent Target Key Finding
This compound Methoxymethyl N/A Hypothesized improved solubility
1-[1-(6-Chloroquinolin-4-yl)piperidin-4-yl]piperidin-3-ol Chloroquinoline-piperidinyl SARS-CoV-2 spike protein Higher binding affinity than HCQ

Enzyme Inhibition: Sphingosine Kinase 1 (SK1) Inhibitors

1-(4-Octylphenethyl)piperidin-3-ol (RB-019) demonstrated 6.1-fold selectivity for SK1 over SK2, attributed to its 4-octylphenethyl substituent. The long alkyl chain enhances hydrophobic interactions with SK1’s binding pocket.

Table 2: Enzyme-Targeted Analogues

Compound Substituent Selectivity (SK1/SK2) LogP (Predicted)
RB-019 4-Octylphenethyl 6.1-fold High (~5.0)
This compound Methoxymethyl N/A Moderate (~1.5)

Central Nervous System (CNS) Activity

1-{2-[2-(2,3-Dimethylphenoxy)ethoxy]ethyl}piperidin-3-ol hydrochloride (Compound 19) exhibited anticonvulsant and analgesic properties. The phenoxyethoxyethyl chain likely enhances blood-brain barrier penetration. In contrast, the methoxymethyl group may limit CNS activity due to its polarity but could improve peripheral therapeutic applications .

Structural Diversity and Pharmacokinetics

Piperidin-3-ol derivatives with heteroaromatic substituents (e.g., pyrimidinyl, thiazolyl) show varied bioactivity:

  • 1-(5-Methylpyrimidin-2-yl)piperidin-4-ol (CAS 1236285-21-4): The pyrimidine ring enables hydrogen bonding, enhancing kinase inhibition .
  • (R)-1-((2-Chlorothiazol-5-yl)methyl)piperidin-3-ol (CAS 1421015-62-4): The thiazole group may confer antibacterial or antiparasitic activity .

Table 3: Substituent Impact on Pharmacokinetics

Substituent Type Example Compound LogP Solubility Likely ADME Profile
Methoxymethyl This compound ~1.5 High Favorable absorption
Chloroquinoline-piperidinyl HCQ analogue ~3.5 Moderate Hepatic metabolism
4-Octylphenethyl RB-019 ~5.0 Low High tissue binding

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